3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridazine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through C-H bond functionalization . This involves the reaction of a carbon-hydrogen bond with another reactant, often in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen-containing rings (pyrazole, pyridazine, and piperazine) suggests that this compound could have interesting chemical properties and reactivity .Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for organic synthesis, biochemistry, physiology, and pharmacology. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, this compound has been studied as a potential inhibitor of enzymes such as acetylcholinesterase, cytochrome P450, and proteases. In physiology, this compound has been used to study the effects of various drugs on the body, such as the effects of anticonvulsants and antidepressants. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a protein kinase that plays a crucial role in the immune response and has been implicated in various disorders, including cancer .
Mode of Action
The compound is believed to function as an HPK1 inhibitor . By binding to HPK1, it can modulate the kinase’s activity, potentially inhibiting or treating HPK1-related disorders or diseases, including cancer .
Biochemical Pathways
signal transduction pathways regulated by HPK1. These pathways play a key role in the immune response and cellular proliferation, and their dysregulation can contribute to the development of cancer .
Pharmacokinetics
Similar compounds have been found to be slightly soluble in dmso and methanol , which could impact their bioavailability.
Result of Action
The inhibition of HPK1 by this compound could lead to a modulation of the immune response and a decrease in cellular proliferation . This could potentially result in the treatment or prevention of HPK1-related disorders or diseases, including cancer .
Advantages and Limitations for Lab Experiments
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a relatively simple molecule and is easy to synthesize. This makes it ideal for use in laboratory experiments. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
There are a variety of potential future directions for 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine research. These include further studies into its mechanism of action, its potential effects on the body, and its potential applications in drug discovery. Additionally, further studies into its synthesis methods and its potential uses in organic synthesis and agrochemistry could be conducted. Finally, this compound could be studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Hantzsch reaction. The Biginelli reaction is a three-component reaction that utilizes aldehydes, ethyl acetoacetate, and urea or thiourea. The Ugi reaction is a four-component reaction that uses aldehydes, amines, carboxylic acids, and isocyanides. The Hantzsch reaction is a three-component reaction that utilizes aldehydes, nitriles, and amines. All three of these methods have been used to synthesize this compound with high yields and good selectivity.
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-4-7-24(21-13)15-3-2-14(19-20-15)22-8-10-23(11-9-22)16-12-17-5-6-18-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNAGHNMDJABGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.